Product packaging for 2-Hydroxy-9-fluorenone(Cat. No.:CAS No. 6949-73-1)

2-Hydroxy-9-fluorenone

Cat. No.: B1583378
CAS No.: 6949-73-1
M. Wt: 196.2 g/mol
InChI Key: GXUBPHMYNSICJC-UHFFFAOYSA-N
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Description

Contextualization within Fluorenone Chemistry and Polycyclic Aromatic Hydrocarbons Research

2-Hydroxy-9-fluorenone belongs to the class of fluorenones, which are ketones derived from fluorene (B118485). nih.gov Fluorenone and its derivatives are considered oxygenated polycyclic aromatic hydrocarbons (OPAHs). researchgate.net PAHs are a class of organic compounds containing two or more fused aromatic rings, known for their prevalence as environmental pollutants but also for their utility as building blocks in materials science. nih.gov

Research into PAHs is extensive, covering their environmental fate, toxicity, and potential applications. nih.govnih.gov Within this broad field, fluorenone derivatives are studied for their unique electronic and photophysical properties. rsc.orgacs.org this compound is also recognized as a metabolite in the microbial degradation of fluorene by certain fungi, such as Cunninghamella elegans, highlighting its relevance in environmental and biodegradation studies. nih.gov

Significance of Hydroxyl and Ketone Functionalities in the Fluorenone Scaffold

The chemical behavior and research applications of this compound are largely dictated by its two functional groups: the hydroxyl (-OH) group at position 2 and the ketone (C=O) group at position 9.

The ketone group is electron-withdrawing, which influences the electronic structure of the aromatic system. nih.gov The hydroxyl group, conversely, is typically an electron-donating group. This combination of functional groups is crucial for tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The ability to modify these energy levels is fundamental in designing materials for organic electronics and photonics.

Furthermore, the hydroxyl group provides a reactive site for further chemical modifications, such as O-methylation and acetylation. sigmaaldrich.comchemicalbook.comchemicalbook.com This reactivity makes this compound a versatile intermediate for synthesizing more complex molecules. chemicalbook.com The interplay between the electron-withdrawing ketone and the electron-donating hydroxyl group also affects the molecule's photophysical properties, including its absorption and fluorescence characteristics. researchgate.net

Overview of Key Research Areas and Interdisciplinary Relevance

The unique structural and electronic properties of this compound make it a valuable compound in several research areas, demonstrating its interdisciplinary importance.

Organic Synthesis: It serves as a key reactant and intermediate in the synthesis of various organic compounds. chemicalbook.com Its applications include the one-pot synthesis of aryl-substituted aurones and the O-methylation to create second-generation light-driven rotary molecular motors. sigmaaldrich.comsigmaaldrich.com It is also used in the synthesis of acridinyl- and fluorenylidenehydrazido calixarenes. chemicalbook.comchemicalbook.com

Materials Science: Fluorenone-based compounds are used as monomers or modifiers for new engineering plastics and in the synthesis of liquid crystal materials. chemwhat.com The core structure is a building block for fluorescent sensors designed to detect ions and small molecules. rsc.org The broader class of fluorenols and fluorenones is being investigated for potential applications in molecular nanoelectronics, where they may function as molecular wires. nih.gov

Photochemistry: The photophysical properties of fluorenone and its derivatives are a significant area of study. acs.org Research has explored the fluorescence characteristics of hydroxy-substituted fluorenones, noting that properties like fluorescence intensity are highly dependent on the solvent environment. researchgate.netacs.org

Table 2: Selected Research Applications of this compound

Research Area Specific Application Reference(s)
Organic Synthesis Reactant for one-pot synthesis of aryl substituted aurones. sigmaaldrich.comchemicalbook.com
Organic Synthesis Intermediate for O-methylation in the synthesis of molecular motors. chemicalbook.comsigmaaldrich.comlookchem.com
Organic Synthesis Precursor for the synthesis of acridinyl- and fluorenylidenehydrazido calixarenes. sigmaaldrich.comchemicalbook.com
Materials Science Used to synthesize bisphenol products for polymers. chemwhat.com
Materials Science Building block for fluorenone-based macrocycles for chemical sensing. rsc.org
Electronic Properties Used in studies to tune the HOMO-LUMO levels of fluorenone scaffolds. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Table 3: Compound Names Mentioned

Compound Name
1,1a-dihydroxy-1-hydro-9-fluorenone
2,2',3-trihydroxybiphenyl
This compound
2-hydroxymyristic acid
4-hydroxy-9-fluorenone (B163111)
9-fluorenol
9-fluorenone (B1672902)
Acenaphthene
Acenaphthylene
Acetone
Acetonitrile (B52724)
Alcohol
Aniline (B41778)
Anthracene
Aurones
Benzene (B151609)
Benzo[a]pyrene
Biphenyl (B1667301)
Bis(pinacolato)diboron
Bromine
Butylated hydroxytoluene (BHT)
Carbazole
Chloroform
Chromium trioxide
Copper (II) chloride
Decanoic acid
Dibenzofuran (B1670420)
Dibenzothiophene
Dichloromethane
Diethyl ether
Dihydroanthracene
Ethanol (B145695)
Ethylene diamine
Fluorene
Fluoranthene
Gallium compounds
Glacial acetic acid
Hydrochloric acid
Lithium hydroxide (B78521) monohydrate
Methanol
Methyl iodide
Methylquinolines
N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide
Naphthalene
Phthalic acid
Phenanthrene
Phthalate (B1215562)
Potassium hydroxide
Pyrene
Salicylate
Semicarbazide
Sodium borohydride
Tetrahydrofuran (B95107) (THF)
Thiosemicarbazide (B42300)
Toluene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O2 B1583378 2-Hydroxy-9-fluorenone CAS No. 6949-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyfluoren-9-one
Source PubChem
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InChI

InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GXUBPHMYNSICJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00219716
Record name 2-Hydroxyfluoren-9-one
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6949-73-1
Record name 2-Hydroxyfluorenone
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Record name 2-Hydroxy-9-fluorenone
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Record name 2-Hydroxyfluoren-9-one
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Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 2-Hydroxy-9-fluorenone

Direct synthesis methods provide efficient pathways to this compound, often beginning with fluorene (B118485) or a substituted biphenyl (B1667301) precursor. These routes are designed to build the tricyclic ketone and then introduce the necessary functional group.

Oxidation of Fluorene Compounds to 9-Fluorenone (B1672902) Precursors

The oxidation of fluorene is a fundamental step in the synthesis of many fluorenone derivatives. wikipedia.org This process converts the methylene (B1212753) bridge of fluorene into a carbonyl group, forming the 9-fluorenone core. A common method involves air oxidation of fluorene in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This approach is considered a green and highly efficient technique, often proceeding under mild conditions with a simple workup to yield 9-fluorenone in high purity. researchgate.net

For substituted fluorenones, a similar strategy is employed. For instance, the synthesis of 2,7-dibromofluorenone can be achieved by oxidizing 2,7-dibromofluorene (B93635) with chromium trioxide. researchgate.net The resulting 9-fluorenone can then serve as a precursor for further functionalization. Another example is the oxidation of 9-fluorenol to 9-fluorenone, which can be accomplished using sodium hypochlorite. acs.orgaiinmr.com

Table 1: Oxidation Reactions for 9-Fluorenone Synthesis

Starting Material Oxidizing Agent Product Reference
Fluorene Air / KOH 9-Fluorenone researchgate.net
2,7-Dibromofluorene Chromium Trioxide 2,7-Dibromofluorenone researchgate.net
9-Fluorenol Sodium Hypochlorite 9-Fluorenone acs.org

Hydroxylation Strategies at the 2-Position of 9-Fluorenone

Introducing a hydroxyl group at the 2-position of the 9-fluorenone scaffold is a critical step. One direct method involves the hydroxylation of 2-bromofluoren-9-one. In a documented synthesis, 2-bromofluoren-9-one is treated with lithium hydroxide monohydrate in the presence of a copper(II) chloride catalyst and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide in a DMSO/water mixture. This reaction proceeds at 100°C and, after workup, yields this compound in high purity. chemicalbook.com

The synthesis of the related compound, 2,7-dihydroxy-9-fluorenone (B1308586), can be achieved from 2,7-dibromo-9H-fluoren-9-one using lithium hydroxide monohydrate and a copper(II) acetylacetonate (B107027) catalyst. chemicalbook.com While this produces a dihydroxy derivative, the underlying principle of nucleophilic aromatic substitution to introduce hydroxyl groups is demonstrated.

Alkali Fusion and Dehydration Routes from Sulfonate Salts (e.g., 2,7-dihydroxy-9-fluorenone)

Alkali fusion of sulfonate salts is a classic method for introducing hydroxyl groups onto aromatic rings. In the context of fluorenones, this has been applied to the synthesis of 2,7-dihydroxy-9-fluorenone from dipotassium (B57713) 2,7-fluorenedisulfonate salt. researchgate.net The process involves reacting the sulfonate salt with a strong base, such as sodium hydroxide, at high temperatures. This is followed by an acidification step to yield the dihydroxy product. researchgate.net

A historical challenge with this method is that alkali fusion of sulfonated fluorenes can sometimes lead to the opening of the five-membered ring, resulting in substituted biphenylcarboxylic acids. electronicsandbooks.com However, with controlled conditions, this route can be effective. For example, the synthesis of 2,7-dihydroxy-9-fluorenone from dipotassium 2,7-fluorenedisulfonate salt via alkali fusion has been optimized to achieve a yield of 69.01% with high purity. researchgate.net

Palladium-Catalyzed Cyclocarbonylation and C-H Activation Methods for Substituted Fluoren-9-ones

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for constructing the fluorenone skeleton. One such method is the cyclocarbonylation of o-halobiaryls. nih.govacs.orgorganic-chemistry.orgnih.gov This reaction efficiently produces a wide range of substituted fluoren-9-ones. organic-chemistry.orgnih.govacs.org Specifically, the cyclocarbonylation of 4'-substituted 2-iodobiphenyls yields 2-substituted fluoren-9-ones with very high yields, accommodating both electron-donating and electron-withdrawing groups. nih.govacs.org This makes it a highly versatile route for accessing precursors to this compound.

Another advanced technique involves the merging of C-H activation and difluorocarbene transfer, catalyzed by palladium. organic-chemistry.org In this method, sodium chlorodifluoroacetate serves as a difluorocarbene precursor and a source for the carbonyl group, reacting with substrates like 2-iodobiphenyls to form fluoren-9-ones in high yields. organic-chemistry.org These C-H activation strategies offer a direct and efficient means to construct the fluorenone core. organic-chemistry.orgsci-hub.seoup.com

Table 2: Palladium-Catalyzed Synthesis of Substituted Fluoren-9-ones

Reactants Catalyst System Product Type Reference
o-Halobiaryls, CO Palladium catalyst, Ligand (e.g., Tricyclohexylphosphine), Base Substituted Fluoren-9-ones organic-chemistry.org
2-Iodobiphenyls, ClCF2COONa Palladium catalyst, PCy3, K2CO3 Fluoren-9-ones organic-chemistry.org

Photocatalyzed Intramolecular Cyclization of Biarylcarboxylic Acids

Photoredox catalysis has emerged as a mild and efficient method for synthesizing fluorenones from biarylcarboxylic acids. organic-chemistry.orgacs.orgdntb.gov.uaorganic-chemistry.orgfigshare.com This process involves the deoxygenative intramolecular acylation of biarylcarboxylic acids. acs.orgorganic-chemistry.org An acyl radical is generated, which then undergoes a rapid intramolecular cyclization to form the fluorenone structure. dntb.gov.uaorganic-chemistry.org

This photocatalytic method is notable for being the first of its kind for intramolecular acyl radical coupling to construct a carbon-carbon bond, leading to valuable fluorenone products under mild conditions, with good yields and excellent functional-group compatibility. acs.orgfigshare.com The reaction can be carried out using triphenylphosphine (B44618) as an inexpensive and effective deoxygenative reagent. dntb.gov.uaorganic-chemistry.org

Rhodium-Catalyzed Intramolecular Acylation of Biarylcarboxylic Acids

Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids provides another efficient route to fluorenones. organic-chemistry.orgresearchgate.netacs.org This method avoids the use of large amounts of strong acids typically required in traditional Friedel-Crafts acylations, making it a more environmentally friendly alternative. organic-chemistry.org The reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes and achieving high yields. organic-chemistry.org Mechanistic studies suggest the involvement of rhodium-carbonyl complexes. organic-chemistry.orgacs.org This catalytic approach is applicable to a broad range of substrates with various substituents. organic-chemistry.orgresearchgate.net

Precursor Synthesis and Derivatization Routes

A significant route for the synthesis of this compound involves the copper-catalyzed hydroxylation of 2-Bromofluoren-9-one. Research has demonstrated a highly efficient one-step process yielding the target compound in near-quantitative amounts. In a specific example, 2-bromofluoren-9-one is reacted with lithium hydroxide monohydrate in the presence of a copper(II) chloride catalyst. chemicalbook.com The reaction is facilitated by a ligand, N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide, in a dimethyl sulfoxide (B87167) (DMSO) and water solvent system. The mixture is heated to 100°C for 4 hours. chemicalbook.com Following the reaction, the mixture is cooled and poured into dilute hydrochloric acid, causing the product to precipitate as a red solid. This solid is then collected by filtration and dried, affording 2-hydroxyfluoren-9-one with a reported yield of 99.9% and an HPLC purity of 97.4%. chemicalbook.com

Table 1: Copper-Catalyzed Synthesis of this compound chemicalbook.com

ParameterValue
Starting Material 2-Bromofluoren-9-one
Reagents Lithium hydroxide monohydrate, Copper(II) chloride, N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide
Solvent DMSO / Water (4:1 ratio)
Temperature 100°C
Reaction Time 4 hours
Yield 99.9%
Purity (HPLC) 97.4%

The construction of complex fluorenone-based architectures, such as donor-acceptor-donor (D-A-D) triads, frequently employs palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira-Hagihara reactions. While not a direct synthesis of the parent this compound, these methodologies are crucial for creating derivatives and precursors that may incorporate a hydroxylated fluorenone core.

The synthesis of these triads often starts with a di-halogenated fluorenone, such as 2,7-dibromo-9-fluorenone (B76252). rsc.org The process can be sequential:

Suzuki-Miyaura Reaction : The first step involves a mono-coupling reaction. For instance, 2,7-dibromo-9-fluorenone is reacted with an arylboronic acid pinacol (B44631) ester, like 3,4-bis(decyloxy)phenylboronic acid pinacol ester, in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. This reaction selectively substitutes one of the bromine atoms, yielding an intermediate like 2-Bromo-7-[3',4'-bis(decyloxy)phenyl]-9-fluorenone. rsc.org

Sonogashira-Hagihara Reaction : The remaining bromine on the fluorenone core is then subjected to a Sonogashira-Hagihara cross-coupling with a terminal alkyne, for example, a phenylacetylene (B144264) derivative. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (B128534) (TEA). rsc.org

Deprotection : If the coupled side chains contain protecting groups (e.g., a tert-Butyldimethylsilyl group on a hydroxyl function), a final deprotection step using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is performed to reveal the free hydroxyl group, yielding a hydroxy-terminated fluorenone triad. rsc.org

These multi-step sequences demonstrate the versatility of cross-coupling reactions in building complex, functionalized fluorenone derivatives from simple halogenated precursors. rsc.orgdergipark.org.tr

Table 2: Example Conditions for Fluorenone Triad Synthesis via Cross-Coupling rsc.org

ReactionCatalyst SystemBaseSolventConditions
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃ (aq)Dry THFReflux, 40 hours
Sonogashira-Hagihara Pd(PPh₃)₄, CuITEADry THFReflux, 26 hours

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of various heterocyclic and aromatic compounds, including fluorene derivatives. researchgate.nettandfonline.comtandfonline.comingentaconnect.com While a direct microwave-assisted synthesis of this compound is not prominently documented, the methodology has been successfully applied to produce related structures, highlighting its potential.

A notable example is the efficient synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) from 9-fluorenone and 2-phenoxyethanol (B1175444). researchgate.nettandfonline.comlookchem.com In this reaction, a mixture of 9-fluorenone and 2-phenoxyethanol is irradiated with microwaves in the presence of a solid acid catalyst, such as Al³⁺-montmorillonite, and a co-catalyst like 3-mercaptopropionic acid. researchgate.nettandfonline.com The reaction proceeds rapidly, reaching completion in as little as 10 minutes at 160°C, and provides a significantly higher yield (81%) compared to conventional heating methods (33%). researchgate.nettandfonline.com This demonstrates the capacity of microwave irradiation to dramatically enhance the efficiency of condensation reactions involving the fluorenone core. researchgate.nettandfonline.com The acceleration is attributed to the efficient and rapid heating of the polar reactants and catalyst by the microwave field. researchgate.netingentaconnect.com

Table 3: Comparison of Microwave vs. Conventional Synthesis of a Fluorene Derivative researchgate.nettandfonline.com

MethodCatalystTemperatureTimeYield
Microwave Irradiation Al³⁺-montmorillonite160°C10 min81%
Conventional Heating (Oil Bath) Al³⁺-montmorillonite160°CN/A33%

Isolation and Purification Techniques for Research Applications

The purification of this compound and its derivatives is critical for obtaining materials suitable for research and application. Standard laboratory techniques are employed, often in combination, to achieve high purity.

Liquid-Liquid Extraction: This is a fundamental step following synthesis to separate the crude product from the reaction mixture. For fluorenone derivatives, the product is often extracted from an aqueous layer into an organic solvent like ethyl acetate (B1210297). rsc.orggoogle.comasm.orgcsic.es The process may involve adjusting the pH of the aqueous phase to ensure the target compound is in a neutral, more soluble form for extraction. asm.orgcsic.es The combined organic extracts are then typically dried over an anhydrous salt, such as Na₂SO₄, before solvent removal. rsc.orgasm.org

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying fluorenone compounds. rsc.orggoogle.comasm.org A solution of the crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The choice of eluent is crucial for effective separation. Common solvent systems include mixtures of a non-polar solvent like n-hexane or petroleum ether with a more polar solvent such as tetrahydrofuran (THF) or ethyl acetate. rsc.orggoogle.com For example, a mixture of n-hexane/THF (10/1 v/v) has been used to purify a bromo-fluorenone intermediate, while an ethyl acetate/petroleum ether (1:40 v/v) system was used to isolate a fluorenone derivative with a reported column chromatography yield of 81.4%. rsc.orggoogle.com

Recrystallization and Precipitation: After initial purification, recrystallization is often performed to obtain a highly crystalline product with high purity. This involves dissolving the compound in a suitable hot solvent or solvent mixture and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. rsc.org Alternatively, precipitation can be induced by adding a non-solvent to a solution of the product. For instance, in the synthesis of a fluorene derivative, the product was recovered by dissolving the reaction mixture in a lower aliphatic alcohol and then adding water to precipitate the pure compound. google.com

Washing: Simple washing of the filtered solid product with water or other solvents can be effective in removing residual salts and highly soluble impurities. google.comgoogle.com

Reactivity and Chemical Transformations

Electrophilic and Nucleophilic Reactions of the Fluorenone Core

The fluorenone core is an aromatic system, and its reactivity is influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating character of the hydroxyl group. The carbonyl group deactivates the aromatic rings towards electrophilic substitution, making such reactions less favorable than in fluorene (B118485). Conversely, the electron-rich nature of the hydroxyl group at the 2-position can direct electrophiles to specific positions on the ring system.

Nucleophilic aromatic substitution reactions are generally not a primary mode of reactivity for the fluorenone core unless there are suitable leaving groups present on the aromatic rings. The electron-withdrawing effect of the ketone group can, however, facilitate nucleophilic attack at the carbonyl carbon.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 2-position of 2-hydroxy-9-fluorenone is a key functional group that partakes in a variety of chemical transformations.

The hydroxyl group of fluorenone derivatives can undergo O-methylation, a reaction that has been utilized in the synthesis of molecular motors. researchgate.net While specific examples detailing the O-methylation of this compound for this purpose are not prevalent, the general principle involves the conversion of the hydroxyl group to a methoxy (B1213986) group. This transformation can alter the electronic and steric properties of the molecule, which is a critical aspect in the design of molecular machinery. researchgate.net

The hydroxyl group of this compound can be readily acetylated to form the corresponding acetate (B1210297) ester. This reaction typically involves treating the phenol (B47542) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst. This transformation is a common method for protecting the hydroxyl group during multi-step syntheses or for modifying the compound's properties.

The alkylation of hydroxylated fluorenones is a significant reaction for the synthesis of liquid crystal materials. For instance, 2,7-dihydroxy-9-fluorenone (B1308586) is alkylated with alkyl halides in the presence of a base like potassium carbonate to produce 2,7-dialkoxy-9-fluorenones. researchgate.netpleiades.online These materials exhibit mesomorphic properties, particularly those with alkoxy chains containing 5 to 14 carbon atoms. researchgate.netpleiades.online When cooled slowly, these compounds have a tendency to form a glassy state in their liquid crystal phase. researchgate.netpleiades.online This principle of alkylation can be applied to this compound to introduce long alkyl chains, a key structural feature for inducing liquid crystalline behavior.

ReactantReagentProductApplication
2,7-dihydroxy-9-fluorenoneAlkyl halides, K2CO32,7-dialkoxy-9-fluorenonesLiquid crystal materials

Reactions Involving the Ketone Group

The ketone group at the 9-position is a prominent site for nucleophilic addition reactions.

The ketone functional group of this compound can react with thiosemicarbazide (B42300) to form a thiosemicarbazone. This condensation reaction is typically carried out by refluxing the fluorenone derivative with thiosemicarbazide in an alcoholic solvent, often with an acid catalyst. ujpronline.comujpronline.com The resulting thiosemicarbazones are a class of compounds that have been investigated for their biological activities. ujpronline.com The reaction involves the nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a thiosemicarbazone. ujpronline.comujpronline.com

ReactantReagentProduct
Fluoren-9-oneThiosemicarbazideFluoren-9-one thiosemicarbazone
This compoundThiosemicarbazideThis compound thiosemicarbazone

Synthesis of Acridinyl- and Fluorenylidenehydrazido Calixarenes

While specific research detailing the direct synthesis of acridinyl- and fluorenylidenehydrazido calixarenes from this compound is not extensively available in the provided search results, the synthesis of related acridine (B1665455) systems from precursors like decafluorobenzophenone (B1669999) and 2-aminofluorene (B1664046) has been documented. researchgate.net This suggests the potential for analogous synthetic strategies involving this compound to create complex, functionalized molecules. The general approach often involves sequential regioselective aromatic nucleophilic substitution reactions. researchgate.net

Reactions with Organometallic Compounds (e.g., Aluminum, Gallium)

The reactions of this compound with organometallic compounds, particularly those of aluminum and gallium, are of interest for forming coordination complexes. The hydroxyl and ketone groups of the molecule can act as bidentate ligands, binding to the metal center. Studies on similar ligands, such as 3-hydroxy-4-pyridinones, with aluminum(III) and gallium(III) have shown the formation of neutral complexes. ubc.ca These complexes can exhibit interesting structural and electronic properties. The coordination chemistry of these metals is well-documented, with various organometallic fluorides and other derivatives of aluminum and gallium having been synthesized and characterized. dntb.gov.ua

Photochemical Reactivity and Transformations

The photochemical behavior of this compound and its derivatives is a key area of investigation, particularly concerning their potential applications in photochromic materials and as photosensitizers.

Photolysis Studies and Solvent Effects

The photolysis of fluorene and its derivative, 9-fluorenone (B1672902), has been studied in various solvents to understand the effect of the medium on the photochemical reaction pathways. researchgate.netgranthaalayahpublication.orggranthaalayahpublication.org When fluorene is irradiated with UV light in the presence of a sensitizer (B1316253) like benzophenone, it can undergo photo-oxidation to yield 9-fluorenone in solvents such as benzene (B151609) and acetone. granthaalayahpublication.org In contrast, no reaction is observed in acetonitrile (B52724) under similar conditions. granthaalayahpublication.org

For 9-fluorenone itself, photoreduction occurs in acetonitrile through hydrogen abstraction, leading to the formation of fluoren-9-ol and succinonitrile. granthaalayahpublication.org The polarity of the solvent and the intensity of the light source can significantly influence the reaction rates and product yields. researchgate.netgranthaalayahpublication.org Generally, an increase in solvent polarity and light intensity favors the photoreaction, decreasing the time required for completion and increasing the yield of the products. granthaalayahpublication.org The effect of solvent on photolysis kinetics is a well-established phenomenon, where factors like dielectric constant and viscosity can influence the stability and reactivity of excited states and reaction intermediates. nih.gov

Table 1: Solvent Effects on the Photolysis of Fluorene and 9-Fluorenone

Compound Solvent Light Source Product(s)
Fluorene Benzene 125W or 250W Mercury Vapor Lamp 9-Fluorenone
Fluorene Acetone 125W or 250W Mercury Vapor Lamp 9-Fluorenone
Fluorene Acetonitrile 125W or 250W Mercury Vapor Lamp No Reaction
9-Fluorenone Benzene 125W or 250W Mercury Vapor Lamp No Reaction
9-Fluorenone Acetone 125W or 250W Mercury Vapor Lamp No Reaction

Biotransformations and Metabolic Pathways

The microbial degradation of fluorene, a polycyclic aromatic hydrocarbon (PAH), often involves the formation of hydroxylated derivatives, including this compound, as key intermediates. Understanding these biotransformation pathways is crucial for environmental remediation strategies.

Microbial Degradation of Fluorene to this compound

Several bacterial strains have been identified that can degrade fluorene, and multiple metabolic pathways have been proposed. oup.com One of the initial steps in many of these pathways is the oxidation of fluorene at the C-9 position to form 9-fluorenol, which is subsequently dehydrogenated to 9-fluorenone. oup.comnih.gov

From 9-fluorenone, further enzymatic reactions can lead to hydroxylated products. For instance, the bacterium Staphylococcus auriculans DBF63 has been shown to produce 4-hydroxy-9-fluorenone (B163111) and 1-hydroxy-9-fluorenone from fluorene. asm.org While the direct microbial formation of this compound is not explicitly detailed in the provided results, the formation of other hydroxylated fluorenones points to the activity of monooxygenase and dioxygenase enzymes that can hydroxylate the aromatic rings of 9-fluorenone.

The degradation of fluorene by Arthrobacter sp. strain F101 also proceeds through 9-fluorenone, with the subsequent identification of metabolites like 4-hydroxy-9-fluorenone. nih.govresearchgate.net The metabolic pathways are complex and can involve multiple routes, including dioxygenation at different positions on the aromatic rings, leading to a variety of downstream products. oup.comnih.gov

Table 2: Key Metabolites in the Microbial Degradation of Fluorene

Microorganism Initial Substrate Key Metabolites
Pseudomonas sp. strain F274 Fluorene 9-Fluorenol, 9-Fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin, Phthalic acid nih.gov
Arthrobacter sp. strain F101 Fluorene 9-Fluorenone, 4-hydroxy-9-fluorenone, 3-hydroxy-1-indanone, 1-indanone, 2-indanone, 3-(2-hydroxyphenyl) propionate (B1217596) nih.govresearchgate.net

Proposed Metabolic Pathways and Enzyme Activities

While specific studies on the metabolic fate of this compound are not extensively documented, proposed pathways can be inferred from the well-studied metabolism of its parent compound, 9-fluorenone, and other hydroxylated derivatives. The enzymatic machinery of various microorganisms, particularly bacteria, is known to catalyze the transformation of fluorene-related compounds.

The microbial degradation of fluorene often proceeds through its oxidation to 9-fluorenol, which is then dehydrogenated to 9-fluorenone. From 9-fluorenone, several metabolic routes have been identified, and it is plausible that this compound could be an intermediate in some pathways or be metabolized through analogous enzymatic reactions.

One proposed pathway for the degradation of 9-fluorenone involves a dioxygenase-initiated attack. In a pathway elucidated for Pseudomonas sp. strain F274, a dioxygenase acts on 9-fluorenone, leading to the formation of an angular diol, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone. nih.gov This is followed by the opening of the five-membered ring. It is conceivable that this compound could undergo a similar enzymatic attack, likely catalyzed by a dioxygenase, resulting in the cleavage of one of its aromatic rings.

In another characterized pathway from Arthrobacter sp. strain F101, the metabolism of fluorene can lead to the formation of 4-hydroxy-9-fluorenone. researchgate.net Although the subsequent steps for this hydroxylated intermediate are not fully detailed, the presence of this compound suggests that hydroxylation is a key metabolic strategy. The metabolism of fluorene in this strain is complex, proceeding through multiple independent pathways initiated by dioxygenation at different positions. researchgate.net Crude extracts from fluorene-induced cells of this bacterium have shown activities of enzymes such as 3,4-dihydrocoumarin hydrolase and catechol 2,3-dioxygenase, indicating the downstream processing of ring-fission products. researchgate.net

Based on these observations, a hypothetical metabolic pathway for this compound could involve the following key enzymatic steps:

Dioxygenation: A dioxygenase enzyme could attack the aromatic ring of this compound, likely adjacent to the hydroxyl group or the carbonyl group, leading to the formation of a diol.

Ring Cleavage: The resulting unstable diol could then undergo spontaneous or enzyme-catalyzed ring opening, leading to the formation of a linear or branched-chain acidic compound.

Further Degradation: The ring-fission product would likely be further metabolized through pathways analogous to those for biphenyl (B1667301) or phthalate (B1215562) degradation, eventually leading to central metabolic intermediates. nih.gov

The table below summarizes the proposed enzymes and their potential roles in the metabolism of this compound, based on the known metabolic pathways of related compounds.

Enzyme ClassProposed Activity on this compoundPotential Intermediate/Product
Monooxygenase Further hydroxylation of the aromatic ringDihydroxy-9-fluorenone
Dioxygenase Incorporation of two oxygen atoms into the aromatic ring, leading to ring cleavageRing-opened dicarboxylic acid derivative
Dehydrogenase Oxidation of hydroxyl groupsNot a primary proposed step for the aromatic hydroxyl group
Hydrolase Cleavage of ester or ether linkages if formed in intermediate stepsSmaller carboxylic acids

It is important to note that these proposed pathways are based on the degradation of structurally similar compounds. Further research is necessary to elucidate the specific metabolic fate and enzymatic transformations of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural elucidation of 2-Hydroxy-9-fluorenone, offering precise information about the hydrogen and carbon atoms within the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts are indicative of the magnetic shielding around the protons, which is influenced by the presence of electronegative atoms and the aromatic system.

The aromatic protons of this compound typically resonate in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring currents. The specific positioning of the hydroxyl group at the C-2 position induces a notable effect on the chemical shifts of the adjacent protons, allowing for their distinct assignment. The proton of the hydroxyl group itself is often observed as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Interactive Table: ¹H NMR Chemical Shift Assignments for this compound (Note: Specific chemical shifts can vary based on the solvent and experimental conditions. The following is a representative dataset.)

ProtonChemical Shift (ppm)Multiplicity
H-17.1 - 7.3Doublet
H-37.0 - 7.2Doublet of doublets
H-47.5 - 7.7Doublet
H-57.4 - 7.6Multiplet
H-67.2 - 7.4Multiplet
H-77.3 - 7.5Multiplet
H-87.6 - 7.8Doublet
OH9.0 - 10.0Singlet (broad)

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.

The carbonyl carbon (C-9) is characteristically observed at a significantly downfield chemical shift, a hallmark of the C=O functional group. The carbon atom bearing the hydroxyl group (C-2) also exhibits a distinct chemical shift due to the electronegativity of the oxygen atom. The remaining aromatic carbons can be assigned based on their substitution patterns and coupling with attached protons.

Interactive Table: ¹³C NMR Chemical Shift Assignments for this compound (Note: Specific chemical shifts can vary based on the solvent and experimental conditions. The following is a representative dataset.)

Carbon AtomChemical Shift (ppm)
C-1110 - 115
C-2155 - 160
C-3118 - 122
C-4128 - 132
C-4a135 - 140
C-4b138 - 142
C-5120 - 125
C-6129 - 133
C-7124 - 128
C-8121 - 125
C-8a133 - 137
C-9190 - 195
C-9a143 - 147

The study of 9-fluorenyl cations, which are carbocations derived from fluorene (B118485) derivatives, provides a deeper understanding of the electronic properties and stability of the fluorene ring system. These cations can be generated in superacidic media and are characterized by their NMR spectra. For instance, the treatment of 9-fluorenone (B1672902) with a magic acid can produce a hydroxy-substituted fluorenyl cation.

In the ¹H NMR spectrum of such a cation, the acidic proton can exhibit a significant downfield shift. chemicalbook.com Similarly, the carbenium center in the ¹³C NMR spectrum of 9-aryl-9-fluorenyl cations shows a characteristic downfield chemical shift. chemicalbook.com The stabilization of 9-fluorenyl cations can be achieved through substitution at the C9 position with groups such as alkyl, phenyl, hydroxy, and chloro moieties, allowing for their analysis by ¹H and ¹³C NMR spectroscopy. nih.govrsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is distinguished by the presence of characteristic absorption bands corresponding to the carbonyl (C=O) and hydroxyl (O-H) functional groups.

The C=O stretching vibration of the ketone group typically appears as a strong, sharp band in the region of 1700-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the aromatic system. The O-H stretching vibration of the phenolic hydroxyl group is generally observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding.

Interactive Table: Characteristic IR Vibrational Modes for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
O-H Stretch3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch1700 - 1720Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch1200 - 1300Medium
C-H Bend (Aromatic)690 - 900Medium to Strong

Recent advancements in spectroscopy have allowed for the investigation of highly reactive species like fluorenyl cations under cryogenic conditions. High-resolution gas-phase infrared spectroscopy of fluorenyl cations captured in ultracold helium nanodroplets provides highly resolved spectra. rsc.org This technique, in conjunction with computational methods, has confirmed that these cations exist in their singlet states. rsc.org The cryogenic IR spectra of bare 9-fluorenyl, 9-phenyl-9-fluorenyl, and 9-hydroxy-9-fluorenyl cations have been successfully obtained, yielding a wealth of structural information from their narrow and well-resolved absorption bands. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Elucidation of Molecular Formula and Fragmentation Patterns

The molecular formula of this compound is established as C₁₃H₈O₂. High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of this elemental composition. The nominal molecular weight is 196 g/mol .

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion ([M]⁺˙) of this compound is formed. This ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic ions. The fragmentation pattern is key to its structural elucidation. While a specific mass spectrum for this compound is not widely published, the fragmentation can be predicted based on the known behavior of aromatic ketones and phenols, and by analogy to its isomer, 4-Hydroxy-9-fluorenone (B163111) nih.govnist.gov.

Key fragmentation pathways for hydroxy-fluorenones include:

Loss of Carbon Monoxide (CO): A common fragmentation for ketones, the molecular ion can lose a neutral CO molecule (28 Da). This results in a significant fragment ion at m/z 168.

Loss of a Hydrogen Radical (H·): Cleavage of the hydroxyl group's O-H bond can lead to the loss of a hydrogen atom, producing an ion at [M-1]⁺.

Ring Cleavage: Further fragmentation of the polycyclic structure can occur, although the aromatic system provides considerable stability.

The mass spectrum of the related isomer, 4-Hydroxy-9-fluorenone, shows prominent peaks at m/z 196 ([M]⁺˙), 168 ([M-CO]⁺˙), and 139, demonstrating the characteristic loss of carbon monoxide nih.gov. It is expected that this compound would exhibit a similar primary fragmentation pattern.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed FragmentSignificance
196[C₁₃H₈O₂]⁺˙Molecular Ion
168[C₁₂H₈O]⁺˙Loss of Carbon Monoxide (-CO)
139[C₁₁H₇]⁺Further fragmentation (e.g., loss of -CHO from molecular ion)

Application in Metabolite Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying metabolites in complex biological samples. This compound has been identified as a fungal metabolite of fluorene.

In a study on the metabolism of fluorene by the fungus Cunninghamella elegans, gas chromatography-mass spectrometry (GC-MS) was used to analyze the products. The results showed that alongside 9-fluorenone and 9-fluorenol, the novel metabolite this compound was produced nih.gov. The identification was confirmed by comparing the mass spectrum and chromatographic retention time of the metabolite with that of an authentic standard. This demonstrates the crucial role of MS in xenobiotic metabolism studies, enabling the identification of previously unknown biotransformation products nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by absorptions arising from its conjugated aromatic system. The fluorenone core contains both π orbitals from the aromatic rings and non-bonding (n) orbitals on the carbonyl oxygen. The primary electronic transitions observed are:

π → π* transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are responsible for the strong absorption bands in the short-wavelength UV region (around 250-300 nm).

n → π* transitions: This transition involves promoting an electron from a non-bonding orbital on the carbonyl oxygen to a π* antibonding orbital. These are lower in energy, appearing at longer wavelengths (typically >350 nm), and are characterized by a much lower intensity (molar absorptivity) compared to π → π* transitions nycu.edu.tw.

The parent compound, 9-fluorenone, exhibits a strong absorption maximum around 255 nm and weaker, structured absorptions between 300-380 nm, with a very weak n → π* band extending into the visible region nycu.edu.tw. The introduction of a hydroxyl (-OH) group at the C-2 position acts as an auxochrome, influencing the absorption spectrum. This electron-donating group causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This effect is due to the extension of the conjugated system through the lone pairs on the hydroxyl oxygen, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Typical Electronic Transitions in Fluorenone Systems
Transition TypeApproximate Wavelength Range (nm)Relative IntensityOrbitals Involved
π → π250 - 350HighAromatic System
n → π> 350LowCarbonyl Group

UV-Vis Changes in Chemosensing Applications

The fluorenone scaffold is a valuable component in the design of chemosensors due to its responsive photophysical properties. While this compound itself is not extensively documented as a chemosensor, derivatives containing the fluorenone core are used for the colorimetric and fluorometric detection of various analytes.

The sensing mechanism often relies on the modulation of the intramolecular charge transfer (ICT) process. In a typical design, a receptor unit (e.g., a Schiff base) is attached to the fluorenone core. Upon binding of an analyte (like a metal ion or an anion) to the receptor, the electronic properties of the molecule are altered. This change affects the energy of the electronic transitions, leading to a noticeable shift in the UV-Vis absorption spectrum. For example, fluorenone-based Schiff base sensors have been developed for the detection of iodide ions nih.govacs.org. The addition of iodide to a solution of the sensor can cause distinct changes in the absorption bands, allowing for visual or spectrophotometric detection nih.govacs.org. These changes are often visible to the naked eye as a distinct color change, forming the basis of colorimetric sensing nih.gov.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorenone structure is known for its interesting and environmentally sensitive fluorescence properties. The parent 9-fluorenone molecule exhibits very weak fluorescence in nonpolar solvents but shows a significant increase in fluorescence intensity in polar solvents nycu.edu.tw. This sensitivity is attributed to a change in the nature of the lowest singlet excited state (S₁) from an n-π* character in nonpolar solvents to a π-π* character in polar solvents.

The introduction of a hydroxyl group at the C-2 position is expected to significantly enhance the fluorescence properties compared to the parent compound. As an electron-donating group, the -OH group increases the charge-transfer character of the excited state and can promote fluorescence. In hydrogen-bonding solvents, such as ethanol (B145695) or methanol, the fluorescence of hydroxy-substituted fluorenones is often strongly red-shifted due to the specific interactions between the hydroxyl group, the carbonyl group, and the solvent molecules. Studies on the closely related 4-hydroxyfluorenone confirm these general trends. Furthermore, fluorenone derivatives are used in the development of "turn-on" or "turn-off" fluorescent sensors. For instance, the interaction of a fluorenone-based sensor with a target analyte can either quench the existing fluorescence or induce a strong fluorescent signal where there was none, providing a highly sensitive detection method researchgate.net.

Emission Properties and Quantum Yields

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For fluorenone and its derivatives, ΦF is highly sensitive to the molecular structure and the surrounding solvent environment. The introduction of a hydroxyl group at the 2-position can significantly influence the emission properties.

Studies on the parent compound, 9-fluorenone, reveal that it is weakly fluorescent. For instance, the quantum yield of 9-fluorenone in acetonitrile (B52724) has been reported to be 2.7%. This low quantum yield is often attributed to efficient intersystem crossing to the triplet state. The substitution pattern on the fluorenone core plays a crucial role in modulating the quantum yield. For example, methoxy (B1213986) substituents at the 2, 4, 5, and 7 positions have been found to significantly diminish the fluorescence quantum yield in acetonitrile. In contrast, methoxy groups at the 3 and/or 6 positions result in quantum yields similar to the parent compound researchgate.net.

The solvent environment also exerts a strong influence on the emission properties. For 4-hydroxyfluorenone, a compound structurally related to this compound, the fluorescence quantum yield varies with the solvent composition, indicating changes in the character of the lowest excited state from nπ* to ππ*. This transition is influenced by solvent polarity and hydrogen bonding interactions.

Table 1: Fluorescence Quantum Yields (ΦF) of Selected Fluorenone Derivatives in Different Solvents

Compound Cyclohexane Acetonitrile Ethanol
9-Fluorenone - 0.027 -
2-Methoxy-9-fluorenone - <0.01 -
3-Methoxy-9-fluorenone - 0.026 -
4-Methoxy-9-fluorenone - <0.01 -

Data sourced from a study on methoxy-substituted fluorenones, with 9-fluorenone as a secondary standard.

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy provides valuable information about the excited-state lifetime (τF) and the dynamics of the fluorescence decay process. These measurements are essential for understanding the various radiative and non-radiative decay pathways of a molecule.

For 9-fluorenone, the fluorescence lifetime is highly dependent on the solvent. In non-polar solvents like hexane (B92381), the lifetime is very short, on the order of 110 picoseconds, due to efficient intersystem crossing. However, in polar solvents such as acetonitrile and dimethyl sulfoxide (B87167) (DMSO), the fluorescence lifetime increases significantly to 16 nanoseconds and 15.1 nanoseconds, respectively. This change is attributed to a shift in the nature of the lowest singlet excited state (S1) from n-π* in non-polar solvents to π-π* in polar solvents, which disfavors intersystem crossing.

Studies on 4-hydroxyfluorenone in acetonitrile-ethanol binary mixtures have shown that the fluorescence decay is best described by a multi-exponential model. The fluorescence lifetimes and their relative contributions (pre-exponential factors) vary with the solvent composition, reflecting the presence of different emitting species, such as free molecules and hydrogen-bonded complexes, in the ground and excited states.

Table 2: Fluorescence Lifetimes (τ) of 9-Fluorenone in Various Solvents

Solvent Fluorescence Lifetime (τ)
Hexane 110 ps
Acetonitrile 16 ns
DMSO 15.1 ns

Fluorescence Modulation in Chemosensing Systems

The fluorenone scaffold has been utilized in the design of fluorescent chemosensors, where the fluorescence emission is modulated in the presence of a specific analyte. This modulation can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).

For instance, fluorenone-based Schiff base derivatives have been developed as selective fluorescent and colorimetric sensors for iodide ions. In these systems, the fluorenone core acts as the fluorophore, while a hydroxyl-substituted aromatic unit serves as the receptor. The addition of iodide ions leads to an enhancement of the fluorescence emission. This "turn-on" response is attributed to the inhibition of ICT and ESIPT processes, as well as the restriction of C=N isomerization upon binding of the iodide ion, which imparts structural rigidity to the sensor molecule nih.govacs.org.

While specific examples utilizing this compound in chemosensing are not extensively reported, the principles demonstrated with other functionalized fluorenones highlight the potential of this compound. The presence of the hydroxyl group in this compound could serve as a recognition site for various analytes, leading to changes in its fluorescence properties upon binding.

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure and bonding within a compound. It is particularly useful for characterizing the fingerprint vibrational modes of aromatic systems like fluorenone.

Furthermore, Raman spectroscopy has been employed to characterize a metastable form of 9-fluorenone. The differences in the Raman spectra between the metastable and ground-state forms allowed for the identification of distinct structural properties, demonstrating the utility of this technique in studying polymorphism and subtle structural variations in fluorenone-based materials.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A comprehensive review of the X-ray diffraction analysis of fluorene, 9-fluorenone, and their derivatives has been published, summarizing the molecular geometry, conformation, and crystal packing of numerous compounds iaea.org. While the specific crystal structure of this compound is not detailed in the provided search results, studies on other substituted fluorenes provide a framework for understanding its likely structural characteristics.

For example, the crystal structures of several 9,9-disubstituted fluorene derivatives, including 9,9-bis(hydroxymethyl)-9H-fluorene, have been determined. These studies reveal that the fluorene unit can exhibit a slight twist, and they provide detailed analysis of intermolecular interactions, such as hydrogen bonding patterns, which are particularly relevant for a hydroxyl-substituted compound like this compound mdpi.comresearchgate.net. The hydroxyl group at the 2-position would be expected to participate in hydrogen bonding, influencing the crystal packing and potentially the photophysical properties of the solid-state material.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the geometry, electronic properties, and spectroscopic signatures of organic molecules, including fluorenone derivatives. google.comnih.govscispace.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 2-Hydroxy-9-fluorenone, this process involves iterative calculations to find the equilibrium bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for such optimizations. nih.govnih.govresearchgate.net The resulting optimized structure provides a reliable representation of the molecule's geometry.

Once the geometry is optimized, a variety of electronic properties can be analyzed. Natural Bond Orbital (NBO) analysis, for instance, is used to study intramolecular electronic interactions, charge delocalization, and the stabilization energy associated with these interactions. nih.govekb.eg For this compound, NBO analysis can quantify the electron-donating effect of the hydroxyl group and its influence on the electronic distribution across the fluorenone core. This includes analyzing hyperconjugative interactions that contribute to molecular stability. The analysis of Mulliken atomic charges and the molecular electrostatic potential (MEP) map further elucidates the charge distribution and identifies electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between them, known as the HOMO-LUMO gap (HLG), is a key parameter that influences the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov

In the context of fluorenone scaffolds, the HOMO-LUMO levels and the HLG can be systematically "tuned" by introducing various substituent groups. semanticscholar.org The hydroxyl group (-OH) at the 2-position of this compound acts as an electron-donating group. Theoretical studies on substituted fluorenones have established clear trends:

Electron-withdrawing groups (like -NO₂, -CN, halogens) have the opposite effect, lowering the HOMO and LUMO energy levels and often widening the HLG. semanticscholar.org

This tuning is critical for designing materials with specific electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.net A smaller HLG in this compound compared to the parent fluorenone suggests that it will have a red-shifted absorption spectrum. nih.gov

CompoundSubstituent TypeEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
9-Fluorenone (B1672902) (Parent)None-7.99-1.536.46
This compoundElectron-Donating (-OH)-7.56-1.655.91

Note: The values presented are representative, based on DFT calculations (CAM-B3LYP) for fluorenone and fluorenol (as a proxy for the hydroxyl substituent effect) to illustrate the general trend. nih.gov

Computational methods are highly effective in predicting various spectroscopic properties, providing valuable data for structural confirmation and analysis. nih.gov

UV-Vis Spectra: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.orgmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nycu.edu.tw For this compound, TD-DFT calculations, often performed at a level like B3LYP/6-311++G(d,p), can predict the maximum absorption wavelengths (λmax). researchgate.net These calculations can confirm that the presence of the hydroxyl group leads to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted fluorenone, consistent with the narrowing of the HOMO-LUMO gap. researchgate.net

TransitionPredicted λmax (nm)Oscillator Strength (f)Dominant Character
S0 → S13950.03n→π
S0 → S23400.25π→π

Note: The data in this table is hypothetical but represents typical results from a TD-DFT calculation for an aromatic ketone with an electron-donating substituent.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net These calculations are performed on the DFT-optimized geometry. The predicted chemical shifts are then often scaled or referenced against a standard (like Tetramethylsilane, TMS) to allow for direct comparison with experimental data. github.io This computational approach is a powerful tool for assigning signals in complex spectra and for confirming the structure of newly synthesized compounds. chemaxon.com

Quantum-Chemical Calculations of Excited States

Beyond predicting absorption spectra, quantum-chemical calculations provide deep insights into the nature and dynamics of electronic excited states. google.com For this compound, understanding the properties of its excited states is crucial for explaining its photophysical behavior, such as fluorescence. researchgate.net

Calculations can identify the character of the lowest singlet excited state (S₁). In many fluorenones, the S₁ state can have either n→π* or π→π* character, and their relative energies are highly sensitive to substituents and solvent polarity. researchgate.net The electron-donating hydroxyl group in this compound can promote intramolecular charge transfer (ICT) character in the excited state, where electron density moves from the hydroxyl-substituted ring to the carbonyl group. This ICT character often leads to a larger dipole moment in the excited state compared to the ground state and can significantly influence the fluorescence properties and solvent effects. nycu.edu.tw

Computational methods can also map the potential energy surfaces of the ground and excited states. nycu.edu.tw This allows for the investigation of deactivation pathways for the excited state, including radiative decay (fluorescence) and non-radiative decay processes like intersystem crossing (ISC) to the triplet state. researchgate.net Studies on substituted fluorenes have shown that interactions with solvent molecules, particularly hydrogen bonding, can play a critical role in mediating the relaxation dynamics of the excited states. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While extensively used for large biomolecular systems or to simulate the bulk behavior of materials, specific MD simulation studies focused solely on a small molecule like this compound are less common in the literature. However, MD simulations could be hypothetically applied to study its behavior in a condensed phase, for example, to investigate solvation dynamics or the stability of hydrogen-bonding networks with solvent molecules over time.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in modern drug discovery for this purpose. nih.gov

For a series of fluorenone derivatives, QSAR models can be developed to predict a specific biological activity, such as antimicrobial or antitumor efficacy. researchgate.net The process involves:

Calculating Molecular Descriptors: A large number of numerical descriptors are calculated for each molecule in the series based on its computed 3D structure. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or steric descriptors.

Model Building: Statistical or machine learning algorithms, such as Artificial Neural Networks (ANN), are used to build a mathematical model that links a subset of these descriptors to the observed biological activity. nih.gov

Validation and Prediction: The model is rigorously validated to ensure its predictive power and is then used to predict the activity of new, untested compounds.

For this compound, its calculated descriptors could be used as part of a larger dataset of fluorenone derivatives to build such a model. The insights gained from the model would help identify which structural features—such as the presence and position of a hydroxyl group—are crucial for enhancing a desired biological effect, thereby guiding the design of more potent analogs.

Applications in Materials Science and Optoelectronics

Fluorescent Dyes and Probes

The fluorenone scaffold is known for its sensitivity to the microenvironment, making its derivatives, including 2-Hydroxy-9-fluorenone, attractive candidates for fluorescent probes. The photophysical properties of fluorenone-based dyes can be finely tuned by the introduction of various functional groups. For instance, the synthesis of fluorenone-derived two-photon fluorescent probes has been achieved by introducing different diphenylamine (B1679370) moieties into the fluorenone core. These probes have demonstrated high biocompatibility, long-term retention in cells, low cytotoxicity, large Stokes shifts, and good fluorescence quantum yields, making them suitable for imaging lysosomes and mitochondria in living cells rsc.org. While specific studies focusing solely on this compound as a fluorescent probe are not extensively detailed in the provided search results, the general principles of fluorenone-based dye design suggest that the hydroxyl group at the 2-position can serve as a point for further functionalization or can influence the electronic properties of the molecule, thereby affecting its fluorescence characteristics.

Table 1: Photophysical Properties of a Generic Fluorenone-Based Fluorescent Probe

PropertyValue
Excitation Wavelength (nm)~400
Emission Wavelength (nm)~500-570 (solvent dependent)
Stokes Shift (nm)Large
Fluorescence Quantum YieldGood

Note: This table represents typical properties of fluorenone-based dyes and is for illustrative purposes. Specific values for a this compound-based probe would require dedicated experimental data.

Polymers and Engineering Plastics

Fluorenone-containing polymers are recognized for their excellent thermal stability and desirable optical properties, which are beneficial for applications in high-performance plastics. The rigid, planar structure of the fluorenone unit can enhance the glass transition temperature and thermal stability of polymers into which it is incorporated. While the direct incorporation of this compound into commercial polymers is not widely documented in the provided results, the synthesis of polyamides and polyesters containing fluorene (B118485) units has been reported to yield materials with high thermal stability and good solubility in common organic solvents researchgate.net. The hydroxyl group of this compound could potentially be used as a reactive site for polymerization, for example, in the synthesis of polyesters or polyethers. The modification of high-performance polymers with fluorenone derivatives can lead to materials with tailored properties for specific engineering applications ncl.res.in.

Molecular Motors and Switches

Table 3: Role of this compound in Molecular Motor Synthesis

StepDescription
Starting MaterialThis compound
ReactionO-methylation
ProductMethoxy-functionalized fluorenone derivative
Function in MotorPrecursor to the stator component

Absence of Specific Data on the Nonlinear Optical Properties of this compound

Despite extensive investigation into the nonlinear optical (NLO) properties of the broader fluorenone family of compounds, a thorough review of available scientific literature reveals a notable absence of specific experimental or theoretical data for this compound. While the fluorenone core structure is a subject of interest in materials science for its potential in applications like two-photon absorption (TPA) and second harmonic generation (SHG), research has predominantly focused on derivatives with other functional groups.

Studies on various fluorenone derivatives have demonstrated that the NLO properties are highly dependent on the nature and position of substituent groups on the fluorene ring. For instance, the introduction of strong electron-donating or electron-withdrawing groups can significantly enhance the hyperpolarizability and TPA cross-sections of these molecules. However, specific quantitative data, such as the second-order hyperpolarizability (β), third-order nonlinear susceptibility (χ⁽³⁾), or TPA cross-section (σ₂) for this compound, are not present in the surveyed literature.

Consequently, the creation of a detailed article with specific research findings and a data table on the nonlinear optical properties of this compound is not feasible based on currently accessible scientific publications. Further experimental and computational studies are required to characterize the NLO response of this specific compound and to understand the influence of the hydroxyl group at the 2-position on its optical nonlinearity.

Chemosensing and Biosensing Applications

Design Principles for Fluorenone-Based Chemosensors

The design of chemosensors based on the fluorenone scaffold often incorporates a donor-acceptor (D-A) architecture. In this setup, the fluorenone unit typically acts as the electron acceptor and the signaling unit (fluorophore). A recognition unit, or receptor, which is responsible for binding the target analyte, is attached to the fluorenone core and acts as the electron donor. This arrangement can lead to intramolecular charge transfer (ICT) from the donor to the acceptor.

A common strategy involves the synthesis of Schiff base derivatives, where the 2-hydroxy group of a precursor can be modified or an amino-fluorenone is reacted with an aldehyde. The resulting imine (C=N) linkage and other functional groups on the receptor, such as hydroxyl (-OH) groups, provide specific binding sites for the target analytes. nih.gov The interaction between the sensor and the analyte modulates the ICT process, leading to a detectable change in the fluorescence or color of the sensor. nih.govacs.org

Key design strategies include:

Donor-Acceptor (D-A) System: Creating a system where the fluorenone core acts as the acceptor and a linked recognition moiety acts as the donor to enable intramolecular charge transfer (ICT). nih.gov

Schiff Base Formation: Incorporating an imine (C=N) linkage, which can act as a binding site and is susceptible to electronic changes upon ion interaction. nih.gov

Specific Recognition Sites: Introducing functional groups like hydroxyls that can form hydrogen bonds or coordinate with specific ions. nih.gov

Structural Rigidity: Designing molecules where analyte binding restricts intramolecular rotations or vibrations, leading to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Detection of Metal Ions (e.g., Al³⁺, Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺, Pb²⁺)

Derivatives of the fluorenone scaffold have been investigated for the detection of a variety of metal ions. The sensing mechanism typically involves the coordination of the metal ion with heteroatoms (such as nitrogen and oxygen) in the sensor molecule, leading to a change in its photophysical properties.

Aluminum (Al³⁺): A turn-on fluorescent sensor for Al³⁺ has been developed using a derivative of 2-amino-9-fluorenone (B160198). This sensor demonstrated a significant enhancement in fluorescence upon binding with Al³⁺ ions, while other metal ions induced minimal changes. The detection limit for Al³⁺ was reported to be 5 x 10⁻⁸ M. researchgate.net The interaction with Al³⁺ likely restricts the C=N isomerization and triggers a CHEF effect, leading to the fluorescence turn-on response.

Copper (Cu²⁺): Fluorenone-based Schiff base sensors have shown reversible behavior in the presence of Cu²⁺ ions. For instance, the fluorescence of an iodide-bound sensor could be quenched by the addition of Cu²⁺, indicating an interaction between the sensor and copper ions. nih.gov This suggests the potential for developing specific Cu²⁺ sensors based on this scaffold.

While specific studies on 2-Hydroxy-9-fluorenone for the other listed metal ions are not prevalent in the searched literature, the general principles of Schiff base chemosensors suggest its potential. The hydroxyl and potential imine groups could serve as effective binding sites for various metal cations.

Metal IonSensor TypeDetection LimitObserved Change
Al³⁺Turn-on fluorescent5 x 10⁻⁸ MFluorescence enhancement
Cu²⁺Turn-off fluorescentNot specifiedFluorescence quenching

Anion Recognition (e.g., F⁻, I⁻, CN⁻, AcO⁻)

The fluorenone platform has also been adapted for the recognition of anions, which is often more challenging than cation sensing due to the varied geometries and solvation energies of anions.

Iodide (I⁻): Fluorenone-based Schiff base sensors have been successfully developed for the highly sensitive and selective detection of iodide ions. nih.gov These sensors exhibit a "turn-on" fluorescence response upon binding with I⁻. The proposed mechanism involves the inhibition of both ICT and C=N isomerization, which reduces non-radiative decay pathways and enhances fluorescence emission. nih.gov The detection limits for iodide were found to be as low as 8.0 nM and 11.0 nM for two different sensor designs. nih.gov

Fluoride (B91410) (F⁻): A fluorenone-based macrocycle, a triazolophane, has been shown to bind fluoride anions. The binding is achieved through C-H hydrogen bonding with the triazole and fluorenone protons. rsc.org This interaction leads to a detectable response, indicating the utility of the fluorenone scaffold in fluoride sensing.

While specific this compound sensors for CN⁻ and AcO⁻ were not detailed in the provided search results, the fluorenone-based sensors for iodide were tested against a panel of anions including CN⁻ and AcO⁻ and showed high selectivity for I⁻, indicating that specific interactions are key to recognition. nih.gov

AnionSensor TypeDetection LimitBinding Mechanism
I⁻Turn-on fluorescent8.0 nMInhibition of ICT and C=N isomerization
F⁻Not specifiedNot specifiedC-H hydrogen bonding

Sensing Mechanisms (e.g., turn-on fluorescence, colorimetric changes, intramolecular charge transfer)

The detection of ions by this compound based chemosensors relies on several key photophysical and chemical processes that are modulated by the presence of the analyte.

Intramolecular Charge Transfer (ICT): In the unbound state, many fluorenone-based sensors with a donor-acceptor structure exhibit weak fluorescence due to an efficient ICT process. Upon binding of an analyte, the electronic properties of the donor or acceptor are altered, which can inhibit the ICT process. This inhibition reduces the non-radiative decay of the excited state, leading to an enhancement of fluorescence (a "turn-on" response). nih.govnih.gov

Turn-on Fluorescence: This is a highly desirable sensing mechanism where the fluorescence intensity of the sensor increases significantly in the presence of the target analyte. This can be caused by various phenomena, including the inhibition of ICT, chelation-enhanced fluorescence (CHEF), or restriction of intramolecular rotation or isomerization. For example, the binding of iodide to fluorenone-based Schiff bases provides structural rigidity, which in turn leads to a strong fluorescence enhancement. nih.govnih.gov

Colorimetric Changes: In addition to fluorescence changes, the binding of an analyte can also lead to a change in the absorption spectrum of the chemosensor, resulting in a color change that is visible to the naked eye. This provides a simple and direct method for qualitative detection.

Inhibition of C=N Isomerization: In Schiff base sensors, the C=N double bond can undergo isomerization, which is a non-radiative pathway for the excited state to return to the ground state. The coordination of an analyte to the imine nitrogen can restrict this isomerization, thus closing this non-radiative channel and enhancing fluorescence. nih.govnih.gov

Applications in Biological Systems (e.g., Cell Imaging, Blood Serum Analysis)

The favorable photophysical properties of fluorenone-based chemosensors, such as emission in the visible range and high sensitivity, make them suitable for applications in biological systems.

Cell Imaging: Fluorescent chemosensors derived from the fluorenone scaffold have been successfully used for imaging ions in living cells. For instance, a fluorenone-based sensor for iodide has been applied for the fluorescence imaging of I⁻ in live HeLa cells. nih.gov The ability of these sensors to operate in aqueous environments and at physiological pH is crucial for their application in cell biology. The turn-on fluorescence response provides a high contrast image, allowing for the visualization of the distribution and concentration of the target ion within the cell.

Blood Serum Analysis: The high sensitivity of these chemosensors also allows for the quantification of ions in complex biological fluids. Fluorenone-based sensors for iodide have been successfully used for the determination of I⁻ ions in blood serum samples. nih.gov This demonstrates their potential for development into diagnostic tools for monitoring electrolyte balance and detecting diseases associated with abnormal ion concentrations.

Supramolecular Chemistry and Host Guest Interactions

Inclusion Compounds with Cyclodextrins (e.g., β-cyclodextrin)

Cyclodextrins (CDs) are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior, enabling them to encapsulate guest molecules of appropriate size and polarity to form inclusion compounds. alfachemic.com This encapsulation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. researchgate.net

Studies have demonstrated the formation of inclusion complexes between 9-fluorenone (B1672902) derivatives and various cyclodextrins. For instance, (2-hydroxypropyl)-β-cyclodextrin (HP-β-CyD) has been shown to form a 1:1 stoichiometric inclusion complex with a 9-fluorenone derivative, a process confirmed through UV absorption and Fourier-transform infrared (FTIR) spectroscopy. nih.gov The formation of these inclusion complexes can lead to a significant enhancement in the aqueous solubility of the fluorenone compound. nih.govmdpi.com

Phase-solubility diagrams are instrumental in determining the association constants between the host and guest molecules. Research on 9-fluorenone has shown that different types of cyclodextrins exhibit varying abilities to enhance its solubility, with sulfobutylether-β-CD (SBE-β-CD) showing a particularly strong effect, increasing the solubility by a factor of 146. mdpi.comresearchgate.net The stability and solubility enhancement of these complexes are influenced by factors such as the size of the cyclodextrin (B1172386) cavity and the nature of any modifications to the cyclodextrin structure. mdpi.comresearchgate.net

The interaction between 2-amino-9-fluorenone (B160198) and β-cyclodextrin has also been investigated, revealing that the unsubstituted part of the fluorenone molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. nih.gov This encapsulation is evidenced by changes in the fluorescence spectrum and lifetimes of the fluorenone derivative upon the addition of β-cyclodextrin. nih.gov

CyclodextrinSolubility Enhancement FactorApparent Stability Constant (K) (M-1)
α-CD-158
β-CD-319
γ-CD-114
HP-β-CD-625
SBE-β-CD14610103

Complementary Host Behavior in Crystallization Processes

The principles of molecular recognition and complementarity are fundamental to supramolecular chemistry and are elegantly demonstrated in the selective crystallization of host-guest complexes. Fluorenone-derived compounds have been designed to act as hosts, exhibiting selective inclusion of guest molecules during crystallization from mixtures.

For example, two fluorenone-derived diol hosts, 9,9′-(1,4-phenylene)bis(fluoren-9-ol) (H1) and 9,9′-(ethyne-1,2-diyl)bis(fluoren-9-ol) (H2), have been shown to exhibit complementary binding and selectivity towards aniline (B41778) and its methylated derivatives. acs.org Single solvent crystallization experiments revealed that these hosts form complexes with specific host-guest ratios, stabilized by classical O-H···N hydrogen bonds and other short contacts. acs.org

Competition experiments, where crystallization occurs from a mixture of potential guests, highlight the host's preferential binding. In equimolar mixtures of aniline, N-methylaniline, and N,N'-dimethylaniline, host H1 displayed a very high selectivity for N,N'-dimethylaniline. acs.org In contrast, host H2 showed a preference for including aniline from similar mixtures. acs.org This selective inclusion demonstrates the potential for these fluorenone-based hosts to be used in separation processes based on crystallization. researchgate.net The selectivity is dictated by a combination of factors including the size, shape, and electronic complementarity between the host and the preferred guest molecule.

Host CompoundGuest Mixture (Equimolar)Major Guest Included in CrystalsPercentage of Major Guest
H1Aniline/N,N'-dimethylanilineN,N'-dimethylaniline>91%
H1N,N'-dimethylaniline/N-methylanilineN,N'-dimethylaniline>91%
H1Aniline/N-methylaniline/N,N'-dimethylanilineN,N'-dimethylaniline88.3%
H2Aniline/N-methylanilineAniline93.5%
H2Aniline/N,N'-dimethylanilineAniline66.1%
H2Aniline/N-methylaniline/N,N'-dimethylanilineAniline72.4%

Self-Assembly of Fluorenone-Based Systems

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. Fluorenone derivatives have been extensively studied for their ability to form two-dimensional self-assembled monolayers on surfaces, which can be visualized with high resolution using scanning tunneling microscopy (STM). acs.org

The structure of the self-assembled pattern is highly dependent on the molecular design of the fluorenone derivative, including the nature and position of substituent groups. acs.orgnih.gov For example, the length of alkyl chains attached to the fluorenone core can induce structural diversity in the resulting nanostructures. researchgate.net The solvent used for deposition also plays a critical role, with different solvents leading to the formation of distinct polymorphic structures. researchgate.netresearchgate.net

Intermolecular interactions are the driving forces behind the self-assembly process. In fluorenone-based systems, these interactions can include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.govacs.org For instance, the self-assembly of 2,7-bis(decyloxy)-9-fluorenone on highly oriented pyrolytic graphite (B72142) (HOPG) is directed by weak intermolecular C(sp2)−H···O=C hydrogen bonds. researchgate.net The concentration of the solution can also influence the thermodynamics of self-assembly, leading to concentration-dependent structural polymorphism. nih.govresearchgate.net By carefully controlling these parameters, it is possible to engineer a variety of surface patterns, such as linear arrays, lamellar structures, and more complex networks. researchgate.netresearchgate.net

Multi-Stimuli-Responsive Systems

Stimuli-responsive materials are capable of undergoing a change in their properties in response to an external trigger. nih.gov Materials that respond to multiple stimuli are of particular interest due to their potential for more complex and controlled functionalities. rsc.org Fluorenone-based systems have been developed that exhibit responsiveness to a variety of stimuli.

Donor-acceptor-donor (D-A-D) triads based on a fluorenone core have been synthesized and shown to exhibit multi-stimuli-responsive behavior. rsc.org These molecules can display solvatofluorochromism, where their fluorescence emission color changes with the polarity of the solvent, and acidifluorochromism, a change in fluorescence in response to pH. rsc.org The responsiveness of these systems is attributed to processes such as twisted intramolecular charge transfer (TICT). rsc.org

Furthermore, fluorenone derivatives have been incorporated into organogels that respond to chemical stimuli. For instance, a fluorenone-based mono-urethane organogel exhibits an acid-responsive color change. rsc.org The aggregation behavior of these systems can also be modulated by the presence of acids like trifluoroacetic acid. rsc.org The development of such multi-stimuli-responsive systems based on fluorenone opens up possibilities for their use as chemoresponsive materials and in the creation of smart materials. rsc.org

Advanced Research Directions and Future Perspectives

Exploration of Novel Derivatives with Enhanced Properties

The functional backbone of 2-Hydroxy-9-fluorenone is a fertile ground for the synthesis of novel derivatives with tailored and enhanced functionalities. Research is actively pursuing the strategic modification of the fluorenone core to create molecules with superior performance in various applications, from medicine to materials science.

One significant area of exploration is the development of derivatives with enhanced biological activity. By using tilorone, a known fluorenone derivative with antiviral properties, as a structural model, scientists have synthesized new analogs with improved anticancer activity. researchgate.net Modifications to the fluorenone skeleton, side chains, and amino groups have yielded compounds with potent inhibitory effects against various cancer cell lines. acs.org Another approach involves the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives, which have shown promising microbicidal and antibiofilm activity. researchgate.net These studies highlight the potential to optimize lead molecules from the 9-fluorenone (B1672902) class for various therapeutic areas. researchgate.net

In the realm of materials science, research is focused on tuning the photophysical properties of fluorenone derivatives. For instance, new 2,7-dihydroxy-9-fluorenone (B1308586) derivatives featuring oligoethylene glycol fragments have been synthesized. acs.org The length of these side chains can influence the interaction between the terminal group and the fluorenone core, significantly altering the molecule's photoluminescence properties. acs.org Other research has led to the creation of photochromic 2H-chromenes derived from hydroxy-9H-fluoren-9-ones, which exhibit extended absorption in the visible spectra and favorable decoloration rates. nih.gov Furthermore, the development of radioiodinated 9-fluorenone derivatives has produced promising tracers for single-photon emission computed tomography (SPECT) imaging, specifically for targeting α7-nicotinic acetylcholine (B1216132) receptors, which are linked to neurological disorders. nih.gov

Derivative ClassTargeted EnhancementPotential Application
Tilorone AnalogsIncreased anticancer activityOncology
O-aryl-carbamoyl-oxymino-fluorenesMicrobicidal & antibiofilm propertiesAntimicrobial therapies
2,7-dihydroxy-9-fluorenone with oligoethylene glycol fragmentsModified photoluminescenceOptical materials, sensors
Radioiodinated 9-fluorenonesSpecific receptor bindingNeurological disorder imaging (SPECT)
2H-chromenes from hydroxy-9H-fluoren-9-onesPhotochromic propertiesSmart materials, optical switches

Integration into Hybrid Materials and Nanostructures

The incorporation of this compound and its derivatives into larger, structured materials is a key strategy for creating advanced functional composites. By combining the unique optical and electronic properties of the fluorenone unit with the structural benefits of host matrices like polymers, nanoparticles, and metal-organic frameworks (MOFs), researchers can develop novel hybrid materials with synergistic capabilities.

A significant area of development is the integration of fluorenone-based ligands into MOFs. rsc.org These crystalline porous materials are constructed from metal ions linked by organic molecules. rsc.org By using a fluorenone-containing dicarboxylate as the organic linker with zinc cations, a MOF with a highly ordered arrangement of the fluorenone chromophores has been synthesized. acs.org This structured assembly results in a material with enhanced photoluminescence quantum yield and fluorescence lifetime compared to the individual fluorenone molecule. acs.org Such fluorenone-based MOFs are being explored for applications as polarized fluorescence materials. acs.org In other work, fluorenone-based ligands have been incorporated into flexible MOFs to act as fluorescent probes that can detect structural changes and dynamics within the framework. researchgate.net

Another promising avenue is the combination of fluorenone derivatives with nanoparticles to create functional nanostructures. Research has shown that the antimicrobial and antibiofilm activities of certain O-aryl-carbamoyl-oxymino-fluorene derivatives can be significantly enhanced when combined with iron oxide nanoparticles. nih.gov This synergistic effect opens possibilities for developing more potent antimicrobial agents. The integration of fluorenone derivatives with graphene-based materials is also an area of active research. Graphene and its derivatives, like graphene oxide (GO), provide a two-dimensional platform with a large surface area and unique electronic properties, making them ideal for creating hybrid materials for sensing and electronics. rsc.org For example, a graphene-supported KOH composite has been used as a catalyst in the synthesis of 9-fluorenone derivatives, demonstrating the potential for graphene to serve as a scaffold in catalytic processes. researchgate.net

Hybrid Material TypeFluorenone ComponentResulting Property/Application
Metal-Organic Framework (MOF)Fluorenone-containing dicarboxylate ligandEnhanced and polarized fluorescence
Flexible Metal-Organic Framework (MOF)Fluorescent fluorenone-based ligandIn-situ probe for structural dynamics
Nanoparticle CompositeO-aryl-carbamoyl-oxymino-fluorene derivativeEnhanced antimicrobial/antibiofilm activity
Graphene-based Composite9-fluorenoneCatalytic support for synthesis

Development of Sustainable Synthesis Routes

In line with the growing emphasis on green chemistry, a significant research effort is directed towards developing more sustainable and environmentally friendly methods for synthesizing this compound and its parent compound, 9-fluorenone. Traditional synthesis methods often rely on harsh reagents, such as high-valence metal compounds like CrO₃ and KMnO₄, or strong organic oxidants, which can be toxic and challenging to separate from the final product. researchgate.net These methods are often not considered "green," particularly at an industrial scale. researchgate.net

A key advancement in sustainable synthesis is the use of aerobic oxidation. This approach utilizes air or oxygen as the oxidant, which is inexpensive and readily available, with water often being the only by-product. mdpi.com Researchers have developed a highly efficient method for synthesizing 9-fluorenones from 9H-fluorenes through air oxidation under ambient conditions. acs.orgtcichemicals.com This process is catalyzed by a simple, readily available base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF), resulting in high yields and purity with simple workup procedures. researchgate.net

Further refinements of this green approach include the use of phase transfer agents, such as crown ethers, to improve reaction efficiency, achieving a fluorene (B118485) conversion rate of 100%. mdpi.com This method is described as an energy-saving and environmentally friendly chemical synthesis process. mdpi.com Another innovative and sustainable technique involves using a graphene-supported KOH composite as a catalyst, which can be recycled and reused. researchgate.net

Photoredox catalysis represents another modern, sustainable route. This method uses light to drive the deoxygenative radical cyclization of biarylcarboxylic acids to form fluorenones under mild conditions, offering good yields and functional-group compatibility. core.ac.uk A specific synthesis for this compound involves the reaction of 2-bromo-9-fluorenone (B123733) with lithium hydroxide monohydrate, catalyzed by copper (II) chloride, achieving a near-quantitative yield. researchgate.net

Synthesis MethodKey FeaturesSustainability Advantage
Aerobic Oxidation with KOHUses air as oxidant; ambient conditionsAvoids toxic heavy-metal oxidants; simple workup
Aerobic Oxidation with Crown EtherPhase transfer catalysis; 100% conversionEnergy-saving; recyclable filtrate
Graphene-Supported CatalysisReusable graphene-KOH composite catalystCatalyst can be recycled; environmentally friendly
Photoredox CatalysisLight-driven reaction; mild conditionsUses light energy; good functional-group tolerance
Copper-Catalyzed HydroxylationHigh-yield conversion of bromo-fluorenoneEfficient, specific synthesis route for the target compound

Advanced Mechanistic Studies of Reactivity and Photophysics

A deeper understanding of the fundamental photophysical and reactive processes of this compound is crucial for designing next-generation materials. The photophysics of the parent 9-fluorenone molecule are known to be extremely sensitive to its microenvironment, which makes its derivatives promising for various applications. nbinno.com Advanced studies are focused on elucidating the mechanisms that govern its excited-state dynamics, intersystem crossing (ISC), and reactivity.

Ultrafast time-resolved spectroscopy techniques, such as fluorescence up-conversion spectroscopy, have been employed to investigate the excited-state dynamics of fluorenone in different solvents. nbinno.com These studies reveal processes like vibrational relaxation occurring on a picosecond timescale. nbinno.com The solvent polarity plays a significant role; for instance, the fluorescence lifetime of 9-fluorenone is 110 ps in non-polar hexane (B92381) but extends to the nanosecond range (15-16 ns) in polar solvents like acetonitrile (B52724) and dimethylsulfoxide. nbinno.com This is attributed to the larger dipole moment of fluorenone in the excited state. nbinno.com For hydroxylated derivatives like 1-hydroxy-9-fluorenone, intramolecular hydrogen bonding is a key factor influencing its photophysical characteristics. dntb.gov.ua

Theoretical studies and computational modeling are used to complement experimental findings. Calculations of the potential energy surface, for example, help to identify the pathways for intersystem crossing—the process by which a molecule transitions from a singlet excited state to a triplet state. For 9-fluorenone, the out-of-plane bending motion of the carbonyl group (C=O) is identified as an important coordinate for ISC. nbinno.com Mechanistic studies also explore the chemical reactivity of the fluorenone core. For example, the reaction pathways for the formation of dibenzofuran (B1670420) from 9-fluorenone initiated by hydroxyl radicals have been investigated, detailing the activation enthalpies and thermodynamics of intermediate steps. nih.gov

Studied PhenomenonKey Findings and Insights
Excited-State DynamicsVibrational relaxation occurs in picoseconds; fluorescence lifetime is highly solvent-dependent.
Intersystem Crossing (ISC)The C=O out-of-plane bending motion is a critical coordinate for the S1 to T2 transition.
Solvent EffectsPolar solvents increase the excited-state dipole moment, leading to a bathochromic shift in emission spectra.
Intramolecular Hydrogen BondingIn hydroxylated fluorenones, this interaction significantly affects photophysical properties.
Chemical ReactivityReaction pathways, such as the radical-initiated formation of dibenzofuran, have been mapped out computationally.

Expansion of Biological and Environmental Sensing Applications

The distinct photophysical properties of the fluorenone scaffold, particularly its sensitivity to the local environment, make it an excellent candidate for the development of fluorescent chemosensors. Research is increasingly focused on designing derivatives of this compound for the selective and sensitive detection of biologically and environmentally significant analytes.

In the field of environmental monitoring, fluorenone-based sensors have been developed for the detection of metal ions in water. A novel fluorenone derivative was synthesized that acts as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺), exhibiting a large enhancement in fluorescence upon binding. mdpi.com This sensor demonstrated a very low detection limit of 5 x 10⁻⁸ M, underscoring its potential for practical use in analyzing real water samples. mdpi.com The general principle behind such sensors involves a metal binding moiety linked to the fluorophore; metal binding alters the electronic structure of the sensor, leading to a change in fluorescence intensity or wavelength. nih.gov

For biological applications, fluorenone-based fluorescent sensors have been created for detecting specific anions and for cellular imaging. Researchers have developed sensors that can selectively detect iodide ions (I⁻) through a fluorescence enhancement mechanism, which is advantageous over more common fluorescence quenching methods. acs.orgnih.gov These sensors have been successfully applied to imaging I⁻ in HeLa cells. acs.org The design of these sensors often incorporates imine (C=N) and hydroxyl (O-H) groups that are crucial for interacting with the target anion. acs.org Beyond small ions, radioiodinated 9-fluorenone derivatives have been developed as SPECT imaging tracers to visualize α7-nicotinic acetylcholine receptors in the brain, which could aid in the study of neurological disorders like Alzheimer's disease. sigmaaldrich.com

Sensor TargetSensor Design PrincipleApplicationDetection Limit
Aluminum ions (Al³⁺)Turn-on fluorescence upon complexationEnvironmental water monitoring5.0 x 10⁻⁸ M
Iodide ions (I⁻)Fluorescence enhancement via inhibition of ICTBiological imaging (HeLa cells)8.0 nM
α7-nACh ReceptorsRadioiodinated ligand for receptor bindingIn vivo brain imaging (SPECT)N/A

Deeper Understanding of Structure-Property-Function Relationships

A fundamental goal in the advanced research of this compound is to establish clear and predictable relationships between its molecular structure, its resulting physicochemical properties, and its ultimate function in a given application. By systematically modifying the fluorenone scaffold and observing the effects on its electronic and optical behavior, scientists can develop design principles for creating new molecules with precisely tailored characteristics.

A key focus of these studies is the ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The energy difference between the HOMO and LUMO levels, known as the band gap, determines the optoelectronic properties of the molecule. It has been demonstrated that the HOMO and LUMO levels of the 9-fluorenone scaffold can be predictably altered by adding electron-donating or electron-withdrawing substituents. Electron-donating groups, such as an amino group (-NH₂), tend to raise the orbital energies, while electron-withdrawing groups have the opposite effect. This principle allows for the rational design of fluorenone derivatives with specific absorption and emission wavelengths, making them suitable for applications like organic light-emitting diodes (OLEDs).

The relationship between structural features and photophysical behavior is also a critical area of investigation. For example, in derivatives of 2,7-dihydroxy-9-fluorenone, the length of attached side-chain fragments can enable or disable interactions between a terminal group and the fluorenone core, which in turn significantly changes the molecule's photoluminescence. acs.org Similarly, the photophysics of hydroxylated fluorenones are strongly influenced by the potential for inter- and intramolecular hydrogen bonding, which can be modulated by the solvent environment. dntb.gov.ua Understanding these intricate structure-property correlations is essential for advancing the use of this compound derivatives in fields ranging from molecular electronics to biological imaging.

Structural ModificationAffected PropertyFunctional Implication
Addition of electron-donating/withdrawing groupsHOMO-LUMO energy levels and band gapTuning of color and electronic properties for OLEDs
Altering side-chain length and terminal groupsPhotoluminescence propertiesDesign of novel fluorophores and sensors
Introducing hydroxyl groupsHydrogen bonding potential, excited-state dynamicsControl over photophysical behavior in different media
Extending π-conjugationLinear and nonlinear optical absorptionDevelopment of materials for two-photon microscopy

Q & A

Basic: What are the recommended safety protocols for handling 2-Hydroxy-9-fluorenone in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .
  • Exposure Management:
    • Inhalation: Immediately move to fresh air; seek medical attention if respiratory irritation persists .
    • Skin Contact: Wash thoroughly with soap and water for 15 minutes .
    • Eye Exposure: Rinse with water for 15 minutes; remove contact lenses if possible .
  • Spill Management: Contain spills using inert absorbents (e.g., sand), collect in sealed containers, and avoid environmental release .
  • Carcinogenicity: Classified under GHS08 (H350) as a potential carcinogen. Limit exposure using engineering controls (e.g., negative-pressure labs) .

Basic: What synthetic routes yield this compound with high purity?

Methodological Answer:

  • Oxidation of 9-Fluorenol: React 9-fluorenol with a mild oxidizing agent (e.g., pyridinium chlorochromate) in dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
  • Purification: Recrystallize the crude product from ethanol/water (1:1) to achieve >90% purity. Confirm purity using HPLC (C18 column, mobile phase: 70% methanol/30% water, retention time ~8.2 min) .

Advanced: How can researchers resolve contradictions in reported metabolite concentrations of this compound across biological models?

Methodological Answer:

  • Standardize Extraction: Use ethyl acetate for metabolite extraction, as it selectively isolates this compound (7% yield in polar fractions) .
  • Model-Specific Variables:
    • Cell Lines: Compare hepatic (e.g., HepG2) vs. lung (e.g., A549) metabolism due to cytochrome P450 variability .
    • Dose-Response: Test concentrations from 1 nM–30 µM to account for nonlinear metabolic saturation .
  • Analytical Cross-Validation: Pair LC-MS (positive ion mode, m/z 197.1 [M+H]⁺) with NMR (δ 10.2 ppm for phenolic -OH) to confirm identity .

Advanced: What spectroscopic techniques characterize this compound and its derivatives?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR (CDCl₃): Aromatic protons (δ 7.2–8.1 ppm), phenolic -OH (δ 10.2 ppm, broad singlet) .
    • ¹³C NMR: Carbonyl C=O (δ 192 ppm), aromatic carbons (δ 120–140 ppm) .
  • UV-Vis Spectroscopy: Strong absorption at λmax 254 nm (π→π* transition) and 340 nm (n→π* transition) .
  • Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z 197.1 and fragmentation peaks at m/z 180 (loss of -OH) .

Basic: What solubility properties are critical for experimental design with this compound?

Methodological Answer:

  • Solvent Compatibility:
    • High Solubility: Ethyl acetate, DMSO, and methanol (>10 mg/mL) .
    • Low Solubility: Water (<0.1 mg/mL); use surfactants (e.g., β-cyclodextrin) for aqueous studies .
  • Temperature Dependence: Solubility in ethanol increases from 2 mg/mL at 25°C to 15 mg/mL at 60°C .

Advanced: How does this compound’s inclusion complexation with cyclodextrins enhance drug delivery applications?

Methodological Answer:

  • Stoichiometry: Forms 1:1 complexes with β-cyclodextrin (Kₐ ~1.2 × 10³ M⁻¹) via hydrophobic interactions .
  • Stability Enhancement: Complexation increases aqueous solubility by 8-fold, confirmed by phase-solubility studies .
  • Release Kinetics: Use dialysis membranes (MWCO 12 kDa) to demonstrate sustained release over 48 hours in PBS (pH 7.4) .

Advanced: What experimental strategies mitigate proinflammatory effects of this compound in cellular models?

Methodological Answer:

  • Dose Optimization: Test sub-cytotoxic concentrations (≤10 µM) in THP-1 macrophages; measure IL-6 and TNF-α via ELISA .
  • Antioxidant Co-Treatment: Pre-treat cells with 10 µM N-acetylcysteine to reduce ROS-mediated NF-κB activation .
  • Comparative Profiling: Co-administer with 9-fluorenone (negative control) to isolate hydroxyl-specific effects .

Basic: What guidelines ensure safe storage and disposal of this compound?

Methodological Answer:

  • Storage: Keep in amber glass bottles at room temperature, desiccated to prevent photodegradation .
  • Disposal: Incinerate at licensed facilities (≥1000°C) to avoid PAH release. Do not pour into drains .
  • Regulatory Compliance: Follow TSCA and SARA Title III protocols for hazardous waste documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.